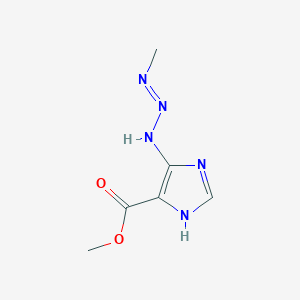

methyl (5Z)-5-(methylaminohydrazinylidene)imidazole-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O2/c1-7-11-10-5-4(6(12)13-2)8-3-9-5/h3H,1-2H3,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENXXPHCWBFNER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=NNC1=C(NC=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425454 | |

| Record name | methyl (5Z)-5-(methylaminohydrazinylidene)imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36137-94-7 | |

| Record name | NSC105530 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl (5Z)-5-(methylaminohydrazinylidene)imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitrosation of Acetoacetic Acid Esters

A key step involves the reaction of a lower alkyl ester of acetoacetic acid (e.g., methyl acetoacetate) with nitrous acid to form a hydroxyimino intermediate. Nitrous acid is generated in situ by reacting sodium nitrite with acetic acid under controlled low temperatures (0–15 °C) over several hours (3–6 h). Ethyl acetate is often used as the solvent if isolation of the intermediate is required.

Cyclization with Formaldehyde and Acid

The hydroxyimino intermediate is then reacted with formaldehyde and a mineral acid (hydrochloric acid preferred) at low temperatures (0–15 °C). This step forms a diketo compound intermediate (α,β-dioxobutyric acid ester). The reaction is preferably done by adding the hydroxyimino compound to the formaldehyde/acid mixture to control the exothermic reaction.

Ammonia Treatment and Cyclization

The diketo intermediate mixture is treated with aqueous ammonia to adjust the pH to about 3–5, then heated at 65–70 °C for 30–60 minutes to promote cyclization to the imidazole ring. The reaction mixture is neutralized to pH 7 with ammonia, cooled, and filtered to isolate the 5-methyl-4-imidazolecarboxylate ester.

Example Yield: Methyl 5-methyl-1H-imidazole-4-carboxylate can be obtained in approximately 52% yield under these conditions.

Introduction of the Methylaminohydrazinylidene Group

Hydrazine Derivative Reaction

The methylaminohydrazinylidene substituent is introduced by reacting the imidazole-4-carboxylate ester with methylhydrazine or related hydrazine derivatives. This reaction typically involves nucleophilic substitution or condensation at the 5-position of the imidazole ring, where the methylaminohydrazinylidene group forms a hydrazone linkage.

Conditions and Catalysts

- The reaction is carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF).

- Mild bases like potassium tert-butoxide (t-BuOK) may be used to facilitate the reaction.

- Temperatures range from ambient to moderate heating (~40–50 °C).

- Copper(I) iodide and pyridine have been reported as catalysts in related imidazole functionalizations.

Alternative Synthetic Routes and Advances

Use of Isocyanoacetate Esters and Imidoyl Chlorides

Data Table Summarizing Key Preparation Parameters

| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitrosation | Methyl acetoacetate + NaNO2 + Acetic acid (solvent: EtOAc) | 0–15 | 3–6 hours | - | Formation of hydroxyimino intermediate |

| Cyclization with Formaldehyde | Hydroxyimino intermediate + Paraformaldehyde + HCl | 0–15 | 4 hours | - | Diketo intermediate formation |

| Ammonia treatment & cyclization | Aqueous NH3, pH 3–5, then neutralize to pH 7 | 65–70 | 30–60 minutes | 52 | Formation of methyl 5-methyl-1H-imidazole-4-carboxylate |

| Methylaminohydrazinylidene introduction | Methylhydrazine + imidazole ester + base (e.g., t-BuOK) + DMF | 40–50 | Several hours | Variable | Hydrazone formation at 5-position |

| Cycloaddition (alternative) | Ethyl isocyanoacetate + N-aryl-benzimidoyl chloride + CuI/pyridine | 50 | - | Good | Formation of 1,5-disubstituted imidazole esters |

Research Discoveries and Notes

- The nitrosation and cyclization sequence is well-established and provides a reliable route to imidazole-4-carboxylate esters without isolating intermediates, enhancing process efficiency.

- The use of mineral acids (HCl preferred) during formaldehyde addition controls exothermicity and improves yields.

- Introduction of the methylaminohydrazinylidene group is less documented but can be achieved via hydrazine chemistry under mild conditions.

- Recent advances in cycloaddition chemistry using isocyanoacetates and imidoyl chlorides provide novel routes to diversely substituted imidazole esters, potentially adaptable for methylaminohydrazinylidene derivatives.

- High-pressure carboxylation with CO2 offers an eco-friendly alternative for imidazole carboxylate synthesis but requires specialized equipment.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (5Z)-5-(methylaminohydrazinylidene)imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylaminohydrazinylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce corresponding amines or hydrazines.

Wissenschaftliche Forschungsanwendungen

Methyl (5Z)-5-(methylaminohydrazinylidene)imidazole-4-carboxylate is a chemical compound featuring a unique imidazole ring, a five-membered ring containing two nitrogen atoms. The methylaminohydrazinylidene group contributes to its distinctive properties and potential reactivity. It has a molecular formula of C₆H₉N₅O₂ and a CAS number of 36137-94-7. It has a density of 1.45 g/cm³ and a boiling point of 261.3°C at 760 mmHg.

Scientific Research Applications

Further research is necessary to elucidate specific biological activities associated with methyl (5Z)-5-(methylaminohydrazinylidene)imidazole-4-carboxylate.

Potential applications:

- Drug Development Interaction studies could focus on enzyme inhibition, receptor binding, and影響on signaling pathways. Such studies would be critical for advancing its development as a therapeutic agent.

- Chemical Synthesis This compound's versatility in organic synthesis and its potential utility in developing new chemical entities is notable. Several synthetic routes can be employed to produce methyl (5Z)-5-(methylaminohydrazinylidene)imidazole-4-carboxylate, each requiring optimization regarding reaction conditions, yields, and purification techniques.

Wirkmechanismus

The mechanism of action of methyl (5Z)-5-(methylaminohydrazinylidene)imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby preventing substrate binding and catalysis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Methyl (5Z)-5-[(3,4-Dichloroanilino)hydrazinylidene]imidazole-4-carboxylate

- Molecular formula : C₁₂H₁₁Cl₂N₅O₂.

- Key differences: Substitution of the methylamino group with a 3,4-dichloroanilino moiety.

- Impact: The dichlorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to the methylamino variant.

5-Aminoimidazole-4-carboxamide (AICA)

- Molecular formula : C₄H₆N₄O.

- Key differences : Lacks the hydrazinylidene and ester groups; features a primary amine and carboxamide.

- Impact: AICA is a free base and a known intermediate in purine biosynthesis. Unlike the target compound, it lacks ester-mediated cell permeability but exhibits direct metabolic activity .

Imidazo[4,5-g]quinazoline Derivatives

- Molecular formula : Variable (e.g., C₁₅H₁₀N₄ for 2,6,8-triaryl derivatives).

- Key differences : Fused quinazoline-imidazole ring system.

- Impact : Enhanced aromaticity improves π-π stacking interactions with biological targets, but synthetic complexity limits scalability compared to the simpler imidazole scaffold of the target compound .

Physicochemical Properties

*Calculated using fragment-based methods.

Key Observations :

- The target compound balances moderate lipophilicity (logP 1.2) with aqueous solubility, making it suitable for oral administration.

- Substitution with bulky groups (e.g., dichlorophenyl) increases logP but reduces solubility, highlighting a trade-off in drug design .

Biologische Aktivität

Methyl (5Z)-5-(methylaminohydrazinylidene)imidazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of methyl (5Z)-5-(methylaminohydrazinylidene)imidazole-4-carboxylate typically involves a multi-step process. One notable approach includes the reaction of 4-chloroaniline with 4-iodobenzoyl chloride to form an amide, which is then treated with chlorophosphate followed by condensation with ethyl isocyanoacetate under basic conditions. This method emphasizes the need for strictly anhydrous conditions to achieve optimal yields .

The compound exhibits significant biological activity, particularly as an inhibitor of HIV-1 integrase (IN). It has been shown to disrupt the interaction between IN and LEDGF/p75, which is crucial for viral replication. In a study evaluating various derivatives, methyl (5Z)-5-(methylaminohydrazinylidene)imidazole-4-carboxylate demonstrated a percentage inhibition rate exceeding the 50% threshold necessary for biological activity, indicating its potential as a therapeutic agent against HIV .

Case Studies and Research Findings

- Inhibition of HIV-1 Integrase : A study reported that compounds related to methyl (5Z)-5-(methylaminohydrazinylidene)imidazole-4-carboxylate showed inhibition rates ranging from 50% to 89% against HIV-1 integrase. The most potent derivative achieved an inhibition rate close to that of established inhibitors .

- Cytotoxicity Assays : In vitro cytotoxicity assays indicated that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

- Structure-Activity Relationship (SAR) : The biological activity was correlated with specific structural features of the compound. For instance, modifications at the imidazole ring and substitutions on the carboxylate moiety significantly impacted its inhibitory potency against HIV-1 integrase .

Data Table: Biological Activity Summary

| Compound Name | % Inhibition against HIV-1 IN | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Methyl (5Z)-5-(methylaminohydrazinylidene)imidazole-4-carboxylate | 89% | 34.8 | High |

| Reference Compound MUT 101 | 90% | - | - |

| Other derivatives evaluated | Varies | - | - |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling methyl (5Z)-5-(methylaminohydrazinylidene)imidazole-4-carboxylate in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety guidelines, including:

- Using appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety goggles .

- Conducting experiments in a fume hood to minimize inhalation risks.

- Storing the compound in a cool, dry environment to prevent degradation, as prolonged storage may increase hazards .

- Disposing of waste via certified chemical disposal services compliant with federal and local regulations .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra to verify the hydrazinylidene group (δ ~8–10 ppm for NH protons) and the methyl ester (δ ~3.7 ppm for OCH) .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretches (~1700 cm) and hydrazine (N–H) bands (~3300 cm) .

- Mass Spectrometry : Use high-resolution MS to validate the molecular ion peak (e.g., m/z ~210–220 for the parent ion) and fragmentation patterns .

Q. What synthetic routes are reported for analogous imidazole derivatives?

- Methodological Answer :

- Cyclocondensation : React ethyl acetoacetate with hydrazine derivatives (e.g., methylhydrazine) in polar aprotic solvents (e.g., DMF) to form the imidazole core .

- Esterification : Convert carboxylic acid intermediates to methyl esters using methanol and acid catalysts (e.g., HSO) under reflux .

- Hydrazinylidene Introduction : Treat imidazole precursors with methylhydrazine in ethanol at 60–80°C to install the hydrazinylidene moiety .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states, which helps predict optimal temperatures and catalysts .

- Apply machine learning algorithms to analyze experimental datasets (e.g., solvent effects, reaction yields) and recommend conditions (e.g., isopropanol as a solvent with KCO as a mild base) .

- Validate computational predictions with small-scale experiments before scaling up .

Q. How can stereochemical outcomes (e.g., Z/E isomerism) be controlled during synthesis?

- Methodological Answer :

- Solvent Polarity : Polar solvents (e.g., DMSO) favor the Z-isomer due to stabilization of the planar transition state .

- Catalytic Asymmetry : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity in hydrazine addition steps .

- Temperature Control : Lower temperatures (0–25°C) reduce thermal equilibration between isomers, enabling selective crystallization .

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

- Methodological Answer :

- Re-examine Sample Purity : Contaminants (e.g., unreacted starting materials) may skew NMR/IR results; purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Adjust Computational Models : Include solvent effects (e.g., PCM models) and relativistic corrections in DFT calculations to better match experimental observations .

- Cross-Validate Techniques : Compare data from multiple methods (e.g., X-ray crystallography for absolute configuration vs. NMR for dynamic behavior) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.